Product packaging for Loxapine N-Glucuronide Chloride(Cat. No.:)

Loxapine N-Glucuronide Chloride

Cat. No.: B12070860
M. Wt: 540.4 g/mol
InChI Key: CNMNSAZPEXLGPJ-TYZIVZSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of substances, including approximately 40-70% of clinically used drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. xcode.lifewikipedia.org The core of this process is the covalent attachment of a glucuronic acid moiety to a substrate. nih.govwikipedia.org This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). xcode.life

The addition of the highly polar glucuronic acid group dramatically increases the hydrophilicity of the substrate molecule. nih.govontosight.ai This transformation renders the resulting metabolite, known as a glucuronide, more water-soluble, which prevents its reabsorption in the kidneys and promotes its elimination via urine or, for larger molecules, through bile into the feces. wikipedia.orgwikipedia.org Consequently, glucuronidation is a fundamental detoxification mechanism, converting potentially toxic compounds into readily excretable, generally inactive forms. nih.gov While primarily occurring in the liver, UGT enzymes are also present in many other tissues, including the intestine, kidneys, and brain, highlighting the pathway's systemic importance. xcode.lifewikipedia.org

Significance of UDP-Glucuronosyltransferases (UGTs) in Drug Conjugation

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes are the catalysts driving the glucuronidation reaction. wikipedia.orgnih.gov They facilitate the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a nucleophilic functional group (such as a hydroxyl, carboxyl, amine, or thiol group) on a substrate molecule. wikipedia.orgresearchgate.net

In humans, the UGT superfamily is divided into families and subfamilies, including UGT1A, UGT2A, and UGT2B. nih.gov These enzymes exhibit distinct but often overlapping substrate specificities, contributing to the pathway's ability to process a wide diversity of chemical structures. ontosight.ai The formation of N-glucuronides, particularly from tertiary amines, is a significant metabolic route for many drugs. Research has identified UGT1A4 and UGT2B10 as the primary enzymes responsible for the N-glucuronidation of aliphatic tertiary amines and aromatic N-heterocycles in humans. researchgate.nettandfonline.com

The expression and activity of UGT enzymes can be influenced by genetic polymorphisms, leading to interindividual differences in drug metabolism and response. nih.govnih.gov Furthermore, UGT enzymes can be induced or inhibited by other xenobiotics, creating a basis for clinically significant drug-drug interactions. nih.gov Therefore, identifying which UGT enzymes metabolize a specific drug is crucial for predicting its metabolic fate and potential interactions.

Table 1: Human UDP-Glucuronosyltransferase (UGT) Superfamily

FamilySubfamilyKey Functions & Examples
UGT1 UGT1AMetabolizes a wide range of drugs, carcinogens, and endogenous compounds like bilirubin (UGT1A1). nih.govnih.gov UGT1A4 is a key enzyme in N-glucuronidation. researchgate.net
UGT2 UGT2APrimarily involved in the metabolism of steroids and bile acids; expressed in olfactory epithelium. nih.govresearchgate.net
UGT2BMetabolizes steroids, bile acids, and various drugs. UGT2B10 is a major contributor to N-glucuronidation of tertiary amines. researchgate.netresearchgate.net

Contextualizing Loxapine (B1675254) N-Glucuronide Chloride within Loxapine Metabolic Disposition

Loxapine, a dibenzoxazepine (B10770217) antipsychotic agent, undergoes extensive metabolism in the body. nih.govresearchgate.net The primary metabolic routes are Phase I reactions, including N-demethylation to its active metabolite amoxapine (B1665473) and hydroxylation to 7-hydroxyloxapine (B195982) and 8-hydroxyloxapine (B195979). nih.govresearchgate.net These oxidative reactions are catalyzed by various Cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP3A4, and CYP2D6. nih.govfda.gov

Following these Phase I transformations, the resulting metabolites, as well as the parent loxapine, are subject to Phase II conjugation. The primary route of excretion for loxapine and its metabolites is via the urine, largely in the form of glucuronide conjugates. nih.govdrugbank.com

Loxapine itself, containing an aliphatic tertiary amine group, can directly undergo Phase II metabolism without prior Phase I modification. nih.govnih.gov Specifically, the nitrogen atom in the methylpiperazinyl group can be directly conjugated with glucuronic acid, a process known as N+-glucuronidation, to form a quaternary ammonium-linked glucuronide. nih.govnih.gov This specific metabolite is Loxapine N-Glucuronide. A study investigating the metabolism of antipsychotic drugs in humans identified and quantified Loxapine N-Glucuronide in the urine of individuals who had taken the drug. nih.gov The research confirmed the structure of the metabolite and reported that its excretion accounted for a mean of 1.6% of the orally administered loxapine dose. nih.gov This positions Loxapine N-Glucuronide as a confirmed, albeit minor, human metabolite of loxapine.

Table 2: Overview of Loxapine Metabolic Pathways

Metabolic PhasePathwayKey EnzymesResulting Metabolite(s)
Phase I (Oxidation) N-demethylationCYP3A4, CYP2C19, CYP2C8Amoxapine (active)
HydroxylationCYP1A2, CYP3A4, CYP2D67-Hydroxyloxapine, 8-Hydroxyloxapine
Phase II (Conjugation) O-GlucuronidationUGTsGlucuronide conjugates of hydroxylated metabolites
N+-GlucuronidationUGTs (e.g., UGT1A4, UGT2B10)Loxapine N-Glucuronide

Rationale for Dedicated Academic Research on Loxapine N-Glucuronide Chloride

Dedicated research into a specific, even minor, metabolite like this compound is driven by several key scientific imperatives:

Complete Metabolic Profiling: A comprehensive understanding of a drug's biotransformation is fundamental to pharmacology and toxicology. Identifying all metabolites, regardless of their concentration, ensures a complete picture of the drug's disposition and clearance mechanisms.

Investigation of Pharmacological Activity: Loxapine's primary metabolites exhibit differing pharmacological activities; for instance, amoxapine is an antidepressant, while 7-hydroxyloxapine retains high affinity for D2 receptors and 8-hydroxyloxapine does not. nih.gov It is crucial to isolate and study Loxapine N-Glucuronide to determine if it is merely an inactive excretion product or if it retains or possesses novel pharmacological or toxicological properties.

Understanding Drug-Drug Interaction Potential: As N-glucuronidation of tertiary amines is primarily mediated by UGT1A4 and UGT2B10, studying the formation of Loxapine N-Glucuronide helps to characterize loxapine's role as a potential substrate for these enzymes. researchgate.net This knowledge is vital for predicting and avoiding adverse drug-drug interactions with other medications that are inhibitors or inducers of these specific UGT pathways. nih.gov

Addressing Interspecies Differences: Significant variations in N-glucuronidation rates exist between humans and the animal species typically used in preclinical safety studies. researchgate.nettandfonline.com Humans often exhibit much higher rates of this specific conjugation reaction. tandfonline.com Therefore, direct study of human-relevant metabolites like Loxapine N-Glucuronide is essential for accurately translating preclinical data to clinical scenarios.

Development of Analytical Standards: The synthesis and characterization of this compound provides a certified reference material. lgcstandards.com Such standards are indispensable for forensic and clinical toxicology, enabling the accurate identification and quantification of loxapine and its complete profile of metabolites in biological samples for therapeutic drug monitoring or in post-mortem investigations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27Cl2N3O7 B12070860 Loxapine N-Glucuronide Chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27Cl2N3O7

Molecular Weight

540.4 g/mol

IUPAC Name

(2S,3S,6R)-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride

InChI

InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1

InChI Key

CNMNSAZPEXLGPJ-TYZIVZSYSA-N

Isomeric SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-]

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-]

Origin of Product

United States

Enzymatic Formation and Pathways of Loxapine N Glucuronide

Identification and Characterization of UGT Isoforms Catalyzing Loxapine (B1675254) N-Glucuronidation

The N-glucuronidation of loxapine is a highly specific process, predominantly carried out by a select few UGT isoforms. Research has pinpointed UGT1A4 and, to a lesser extent, UGT2B10 as the key players in the metabolism of tertiary amine-containing drugs like loxapine. nih.govnih.gov

Primary Role of UGT1A4 in Tertiary Amine Glucuronidation of Loxapine

UGT1A4 is widely recognized as the principal enzyme responsible for the N-glucuronidation of a variety of compounds containing tertiary amine groups, a structural feature of loxapine. washington.edu Studies investigating the metabolism of antipsychotic drugs have consistently highlighted the significant contribution of UGT1A4 to this metabolic pathway. nih.govnih.gov For instance, in studies of the structurally similar drug clozapine (B1669256), UGT1A4 was the only isoform for which the kinetics of 5-N-glucuronide formation could be determined. nih.gov This underscores the enzyme's specialized function in metabolizing this class of compounds.

Potential Involvement of UGT2B10 in Loxapine N-Glucuronidation

While UGT1A4 is the primary catalyst, UGT2B10 has also been identified as an enzyme capable of N-glucuronidating tertiary amines. nih.govnih.gov Research on other antipsychotics, such as olanzapine (B1677200), has shown that UGT2B10 exhibits glucuronidation activity, although its affinity for the substrate may differ from that of UGT1A4. For some tricyclic antidepressants, UGT2B10 has been described as a high-affinity enzyme, suggesting it could play a significant role in the metabolism of these drugs at therapeutic concentrations. This suggests a potential, albeit likely secondary, role for UGT2B10 in the formation of Loxapine N-glucuronide.

Substrate Specificity and Selectivity of UGTs Towards Loxapine

The substrate specificity of UGT enzymes is a critical determinant of their metabolic activity. UGT1A4 and UGT2B10 exhibit a preference for compounds with tertiary amine structures, making loxapine a suitable substrate. nih.govnih.gov The selectivity of these enzymes can be influenced by various factors, including the chemical structure of the substrate and the presence of other metabolizing enzymes. For example, while several UGT isoforms might be capable of metabolizing a particular drug, one isoform often demonstrates significantly higher activity or affinity. In the case of many antipsychotics and antidepressants, UGT1A4 and UGT2B10 show overlapping but distinct substrate preferences. nih.gov

Kinetic Parameters of Loxapine N-Glucuronidation

The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). These parameters provide insight into the affinity of the enzyme for the substrate and the maximum rate at which the metabolite can be formed.

Determination of Michaelis-Menten Constants (Kₘ) for Loxapine

For instance, in the case of olanzapine, UGT1A4 exhibited a Kₘ of 156 ± 17 μM for the formation of one of its N-glucuronide isomers, while UGT2B10 showed a significantly higher Kₘ of 564 ± 15 μM, indicating a lower affinity. nih.gov Conversely, for the formation of another olanzapine glucuronide, UGT2B10 had a lower Kₘ than UGT1A4. nih.gov For the N-glucuronidation of the antidepressant imipramine, the high-affinity component of the reaction in human liver microsomes, attributed to UGT2B10, had a Kₘ value in the low micromolar range. These findings suggest that the affinity of UGT1A4 and UGT2B10 for loxapine likely falls within a similar range, though specific experimental determination is required for precise values.

Comparative Kinetic Data for Structurally Similar Compounds

Compound UGT Isoform Kₘ (μM)
Olanzapine (Isomer 1) UGT1A4 156 ± 17
Olanzapine (Isomer 1) UGT2B10 564 ± 15
Clozapine UGT1A4 Data not specified

Note: This table presents data for compounds structurally related to loxapine to provide a comparative context. Specific kinetic data for loxapine N-glucuronidation is not available in the cited literature.

Measurement of Maximum Reaction Rates (Vₘₐₓ) for Glucuronidation

The maximum reaction rate (Vₘₐₓ) represents the highest possible rate of metabolite formation when the enzyme is saturated with the substrate. Similar to Kₘ values, specific Vₘₐₓ data for loxapine N-glucuronidation by individual UGT isoforms are not extensively documented.

However, studies on clozapine have shown that for the formation of the CLZ-N⁺-glucuronide, UGT1A1 exhibited a higher Vₘₐₓ/Kₘ (a measure of catalytic efficiency) than UGT1A4. nih.gov For olanzapine, the Vₘₐₓ for glucuronide formation by UGT1A4 was found to be significantly higher than that of UGT2B10 for one of the isomers. nih.gov These comparative data suggest that UGT1A4 may possess a higher capacity for N-glucuronidation of dibenzoxazepine (B10770217) derivatives compared to UGT2B10, although this would need to be confirmed experimentally for loxapine.

Table of Compound Names Mentioned

Compound Name
Loxapine
Loxapine N-Glucuronide
Loxapine N-oxide
Amoxapine (B1665473)
8-hydroxy-loxapine
7-hydroxy-loxapine
Clozapine
Clozapine-5-N-glucuronide
CLZ-N⁺-glucuronide
Olanzapine
Olanzapine-10-N-glucuronide
Imipramine
Trifluoperazine

Influence of Cofactor Concentrations (e.g., UDP-Glucuronic Acid) on Reaction Kinetics

The kinetics of the N-glucuronidation of loxapine are influenced by the concentration of the cofactor, UDP-glucuronic acid (UDPGA). Glucuronidation reactions, in general, are considered high-capacity, low-affinity processes. taylorandfrancis.com This means that at therapeutic concentrations of the drug, the rate of glucuronidation is often dependent on the available pool of UDPGA.

While specific kinetic data for the influence of UDPGA concentration on loxapine N-glucuronidation is not extensively detailed in the provided search results, general principles of enzyme kinetics apply. The reaction velocity will increase with rising UDPGA concentrations until the enzyme becomes saturated with the cofactor. In studies of other drugs, such as clozapine, glucuronidation assays are typically performed with a saturating concentration of UDPGA (e.g., 4 mmol/L) to ensure that the cofactor is not a rate-limiting factor in the in vitro experiments. nih.gov It can be inferred that similar conditions would be necessary to accurately determine the kinetic parameters of loxapine N-glucuronidation.

Comparison of N-Glucuronidation to Other Loxapine Metabolic Pathways

Loxapine is subject to both Phase I and Phase II metabolic reactions. researchgate.net Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Relative Contribution of Glucuronidation vs. Oxidation (Hydroxylation, N-Oxidation, Demethylation)

Loxapine undergoes several oxidative (Phase I) metabolic transformations, including hydroxylation, N-oxidation, and N-demethylation. mdpi.comnih.govhres.ca The major oxidative metabolites include 7-hydroxyloxapine (B195982), 8-hydroxyloxapine (B195979), and loxapine N-oxide. fda.gov Demethylation of loxapine leads to the formation of amoxapine, which is also pharmacologically active. nih.gov

Based on exposure ratios from in vitro studies, 8-hydroxyloxapine is a major metabolite, accounting for about 50% of the exposure, while 7-hydroxyloxapine and loxapine N-oxide each account for about 10%, and amoxapine for 5%. fda.gov The final elimination of these metabolites is primarily as glucuronide conjugates. mdpi.comnih.gov This highlights the essential role of glucuronidation as a terminal step in the metabolic clearance of loxapine and its oxidized derivatives.

Interplay Between Phase I and Phase II Metabolism in Loxapine Disposition

The metabolism of loxapine exemplifies a classic interplay between Phase I and Phase II reactions. Phase I enzymes, primarily CYPs, first modify the loxapine molecule through oxidation. nih.govmdpi.com These reactions create more polar metabolites, some of which may still possess pharmacological activity. nih.gov

Following Phase I metabolism, the UGT enzymes, particularly UGT1A4, catalyze the conjugation of glucuronic acid to the parent drug and its Phase I metabolites. vulcanchem.com This Phase II reaction significantly increases the water solubility of the compounds, rendering them pharmacologically inactive and readily excretable by the kidneys. longdom.orgresearchgate.net The extensive metabolism of loxapine through these multiple pathways suggests that metabolic drug-drug interactions might be minimal. mdpi.com

The following table summarizes the key enzymes and resulting metabolites in the disposition of loxapine:

Metabolic Pathway Enzymes Involved Key Metabolites Metabolic Phase
Hydroxylation CYP1A2, CYP3A4, CYP2D6 nih.govfda.gov7-hydroxyloxapine, 8-hydroxyloxapine nih.govfda.govPhase I
N-Oxidation Flavin-containing monooxygenases (FMOs) fda.govLoxapine N-oxide nih.govfda.govPhase I
Demethylation CYP3A4, CYP2C19, CYP2C8 nih.govAmoxapine nih.govPhase I
N-Glucuronidation UGT1A4 vulcanchem.comLoxapine N-Glucuronide vulcanchem.comPhase II

Metabolic Disposition and Interspecies Differences of Loxapine N Glucuronide

Preclinical Dispositional Studies of Loxapine (B1675254) Glucuronide Conjugates

Detailed preclinical dispositional studies focusing specifically on Loxapine N-Glucuronide are limited in publicly available literature. However, by examining the broader context of loxapine metabolism and the general principles of N-glucuronidation of tertiary amines in animal models, we can infer its likely metabolic fate.

Specific quantitative data for Loxapine N-Glucuronide in preclinical biological matrices such as plasma, bile, or tissues from animal models are not extensively documented in published research. In vitro studies using liver microsomes from various species, including rats, mice, guinea pigs, dogs, rabbits, and monkeys, have shown that the hydroxylation pathway is the major route of loxapine metabolism across these species. nih.gov While the formation of glucuronide conjugates is a known metabolic route for xenobiotics, the direct N-glucuronidation of loxapine appears to be a minor pathway in these preclinical species compared to oxidative metabolism. nih.gov

The quantification of glucuronide metabolites in biological matrices is often challenged by their hydrophilic nature and potential instability. nih.gov Modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the direct measurement of these conjugates, avoiding the need for enzymatic hydrolysis which can introduce variability. nih.gov The lack of commercially available reference standards for Loxapine N-Glucuronide further complicates its quantification in preclinical studies.

For instance, studies on other xenobiotics in rats and dogs have shown that a significant portion of metabolites can be found in feces due to biliary excretion. nih.gov Without specific data for loxapine, it is hypothesized that a similar pattern could occur, making the analysis of both urine and feces essential for a complete excretion profile in preclinical species.

The influence of gender on the N-glucuronidation of loxapine in animal models has not been specifically reported. However, gender-dependent differences in drug metabolism are a known phenomenon, often attributed to hormonal regulation of drug-metabolizing enzymes. nih.gov Studies on other compounds have demonstrated that the rates of glucuronidation can vary between male and female animals, although these differences are often compound- and species-dependent. nih.gov For example, in some rodent models, male-specific isoforms of UDP-glucuronosyltransferases (UGTs) can lead to different metabolic profiles compared to females. nih.gov In the absence of direct evidence for loxapine, any potential gender-dependent variations in its N-glucuronidation in preclinical species remain speculative.

Comparative Analysis of N-Glucuronidation Across Species

The formation of quaternary N-glucuronides from tertiary amines like loxapine is known to have marked interspecies differences, which is a critical consideration for the translation of preclinical findings to humans. nih.govhelsinki.fi

The capacity for N-glucuronidation of tertiary amines is highly variable among different species. nih.gov Humans and non-human primates generally exhibit a significant capacity for this metabolic pathway. nih.gov In contrast, common laboratory animals such as rats, mice, and dogs often show a lower or sometimes negligible ability to form quaternary N-glucuronides for certain compounds. nih.govhelsinki.fi Among preclinical species, rabbits and guinea pigs have been noted to have a relatively high capacity for N-glucuronidation. nih.gov

The primary enzymes responsible for N-glucuronidation in humans are UGT1A4 and, to a lesser extent, UGT1A3 and UGT2B10. helsinki.fipsu.edu The expression and activity of these specific UGT isoforms can differ substantially between humans and preclinical animal models, leading to the observed species differences in metabolic profiles. For loxapine, while hydroxylation is the dominant pathway in all species studied in vitro, the specific contribution of N-glucuronidation has been quantified in humans. nih.govnih.gov

Interspecies Comparison of Major Loxapine Metabolic Pathways (In Vitro)
SpeciesMajor Metabolic PathwayReference
HumanHydroxylation, N-Glucuronidation nih.govnih.gov
MonkeyHydroxylation nih.gov
DogHydroxylation nih.gov
RabbitHydroxylation nih.gov
Guinea PigHydroxylation nih.gov
RatHydroxylation nih.gov
MouseHydroxylation nih.gov

The significant interspecies differences in N-glucuronidation highlight the challenges in using preclinical animal models to predict human metabolic pathways for tertiary amines like loxapine. The finding that N-glucuronidation of loxapine is a notable pathway in humans, with approximately 1.6% of an oral dose excreted in the urine as the N+-glucuronide metabolite, underscores this point. nih.gov This is in contrast to preclinical in vitro data where hydroxylation is consistently the major pathway. nih.gov

The dog and guinea pig have been suggested to have loxapine metabolism profiles that are somewhat similar to humans in terms of oxidative pathways, but their capacity for N-glucuronidation of loxapine has not been explicitly quantified. nih.gov Given that non-human primates often share more similarities in drug metabolism with humans, they may be a more appropriate model for studying the N-glucuronidation of loxapine. researchgate.net However, even within primates, species-specific differences can exist. researchgate.net

Structural and Functional Attributes of Loxapine N Glucuronide Chloride in a Biological Context

Elucidation of the Glucuronic Acid Conjugation Site on Loxapine's Tertiary Amine

The process of glucuronidation is a major phase II metabolic reaction that attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.govjove.com In the case of loxapine (B1675254), a drug containing a tertiary amine within its piperazine (B1678402) ring, this conjugation occurs at a specific nitrogen atom.

Research has demonstrated that loxapine undergoes N-glucuronidation to form a quaternary ammonium-linked glucuronide. nih.gov This biochemical transformation targets the tertiary amine of the piperazine group. Specifically, the glucuronic acid molecule is attached to the nitrogen atom at position 1 of the piperazine ring, which also bears a methyl group. This conjugation results in a positively charged quaternary ammonium (B1175870) ion. nih.govlgcstandards.com The formation of such quaternary ammonium glucuronides is a recognized metabolic pathway for various drugs containing aliphatic tertiary amines. nih.gov The precise chemical name for the resulting cation is (2S,3S,6R)-6-[4-(8-chlorobenzo[b] drugbank.comnih.govbenzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid. lgcstandards.com

Structural Analysis of the Chloride Salt Form of Loxapine N-Glucuronide

Loxapine N-Glucuronide Chloride is, as its name implies, a salt. scbt.commolcan.com The formation of the quaternary ammonium cation during glucuronidation gives the molecule a permanent positive charge. To maintain electrical neutrality, this cation pairs with a negatively charged counter-ion. In this specific compound, the counter-ion is chloride (Cl⁻). lgcstandards.comlgcstandards.com

Compound Attribute Description Reference
Chemical Name (2S,3S,6R)-6-[4-(8-chlorobenzo[b] drugbank.comnih.govbenzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride lgcstandards.com
CAS Number 145823-23-0 lgcstandards.comscbt.commolcan.com
Molecular Formula C₂₄H₂₇Cl₂N₃O₇ or C₂₄H₂₇ClN₃O₇ · Cl lgcstandards.comscbt.comlgcstandards.com
Molecular Weight 540.39 g/mol scbt.commolcan.com
Structure Type Quaternary ammonium-linked glucuronide with a chloride counter-ion. nih.gov

Comparative Assessment of Loxapine N-Glucuronide with Other N-Glucuronides

To better understand the properties of Loxapine N-Glucuronide, it is useful to compare it with similar metabolites of other atypical antipsychotic drugs.

Loxapine, olanzapine (B1677200), and clozapine (B1669256) are all atypical antipsychotics that share a common metabolic fate of N-glucuronidation. nih.gov The primary structural similarity among their N-glucuronide metabolites is the conjugation of glucuronic acid to a nitrogen atom within a piperazine or structurally related ring, forming a quaternary ammonium glucuronide. nih.govdrugbank.compharmgkb.org

However, significant structural dissimilarities exist based on the core structures of the parent drugs:

Loxapine is a dibenzoxazepine (B10770217) derivative. nih.govnih.gov

Olanzapine is a thienobenzodiazepine. drugbank.com

Clozapine is a dibenzodiazepine. drugbank.com

Metabolite Parent Drug Class Core Structure Site of N-Glucuronidation References
Loxapine N-Glucuronide DibenzoxazepineDibenz[b,f] drugbank.comnih.govoxazepinePiperazine ring (tertiary amine) lgcstandards.comnih.gov
Olanzapine 10-N-Glucuronide ThienobenzodiazepineThieno[2,3-b] drugbank.comnih.govbenzodiazepineDiazepine ring (tertiary amine) nih.govdrugbank.com
Olanzapine 4'-N-Glucuronide ThienobenzodiazepineThieno[2,3-b] drugbank.comnih.govbenzodiazepinePiperazine ring (tertiary amine) drugbank.comnih.gov
Clozapine N-Glucuronide DibenzodiazepineBenzo[b] drugbank.comnih.govbenzodiazepinePiperazine ring (tertiary amine) drugbank.comuni.lunih.gov

Glucuronidation is generally considered a detoxification pathway. nih.gov The addition of the large, polar glucuronic acid group typically renders a pharmacologically active compound inactive and facilitates its removal from the body. hyphadiscovery.comresearchgate.net Most N-glucuronides are known to lack biological activity. hyphadiscovery.comresearchgate.net

In the context of atypical antipsychotics, this principle holds true. For instance, the major N-glucuronide metabolite of olanzapine is clinically inactive. drugbank.com Similarly, the primary metabolites of clozapine are either inactive or have very limited activity. drugbank.com While direct studies on the pharmacological activity of Loxapine N-Glucuronide are limited, it is overwhelmingly likely that it is an inactive metabolite, consistent with the established function of N-glucuronidation as a detoxification and elimination route. hyphadiscovery.comresearchgate.netresearchgate.net

A primary consequence of glucuronidation is a significant increase in the water solubility of the parent compound. jove.comwikipedia.org This is achieved by the addition of the glucuronic acid group, which contains several hydroxyl groups and a carboxylic acid group. At physiological pH, this carboxyl group is ionized to a negatively charged carboxylate, which dramatically enhances hydrophilicity. nih.govwikipedia.org

The formation of a salt, in this case with a chloride ion, further enhances aqueous solubility. rsc.org The chloride moiety acts as a counter-ion to the positively charged quaternary nitrogen of the glucuronide. This salt form ensures that the molecule remains ionized in solution, which is a state that generally favors higher solubility. diva-portal.orgnih.gov The presence of chloride, the most abundant physiological anion in the gastrointestinal tract, can be a critical factor in the dissolution and absorption of basic drugs and their salts. diva-portal.org Therefore, the combination of N-glucuronidation and chloride salt formation makes Loxapine N-Glucuronide a highly water-soluble entity, primed for efficient renal or biliary excretion.

Methodological Approaches for Research on Loxapine N Glucuronide Chloride

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of Loxapine (B1675254) N-Glucuronide Chloride in complex biological samples present analytical challenges due to its hydrophilic nature and potential instability. researchgate.net Advanced analytical techniques are therefore essential for reliable measurement.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Loxapine N-Glucuronide in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of drug metabolites, including Loxapine N-Glucuronide. researchgate.netmdpi.com The development of a robust LC-MS/MS assay involves several critical steps to ensure sensitivity, specificity, and reliability. uu.nlekb.eg

A key challenge in developing such methods is overcoming poor chromatography, achieving separation of structural isomers, and ensuring adequate sensitivity for detecting low concentrations of metabolites in biological matrices like plasma. researchgate.netnih.gov The high selectivity and sensitivity of triple quadrupole LC-MS/MS instruments allow for the direct measurement of glucuronides, often eliminating the need for a deconjugation step. scispace.com This direct approach offers significant advantages, including faster sample preparation and improved accuracy and precision, as enzymatic hydrolysis can sometimes be incomplete. scispace.com

Method validation is a critical component, adhering to regulatory guidelines to establish the assay's performance characteristics. uu.nl This includes assessing linearity, accuracy, precision, the lower limit of quantification (LLOQ), selectivity, and stability. researchgate.netnih.gov For instance, a validated method for loxapine and its metabolites in human plasma demonstrated accuracy within ±13% and inter-assay precision of less than 10% over a dynamic range of 0.0500-50.0 ng/mL. nih.gov

The table below outlines typical parameters for an LC-MS/MS method developed for the analysis of loxapine and its metabolites.

ParameterDescriptionExample Value/RangeReference
ChromatographyReversed-phase high-performance liquid chromatography (HPLC) is commonly used.C18 or C8 analytical column researchgate.net
Mobile PhaseA gradient of an aqueous solution with an organic modifier.Acetonitrile (B52724) and water with 0.1% formic acid nih.gov
IonizationElectrospray ionization (ESI) in positive mode is often employed.Turbo-ionspray interface nih.gov
Mass SpectrometryDetection is performed using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.- nih.gov
Linearity (r²)Correlation coefficient for the calibration curve.> 0.998 nih.gov
AccuracyCloseness of measured value to the true value.86.4% to 109.3% of nominal nih.gov
Precision (CV)Degree of scatter between a series of measurements.< 15% (intra-assay), < 10% (inter-assay) nih.gov
LLOQLowest concentration that can be reliably quantified.0.0500 ng/mL nih.gov

Optimization of Sample Preparation Techniques for Glucuronide Metabolites, Including Enzymatic Hydrolysis Strategies

Effective sample preparation is crucial for the accurate quantification of glucuronide metabolites from biological matrices. scispace.com The choice of technique depends on the analyte's concentration, the sample volume, the matrix type, and the analyte's stability. scispace.com Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netscispace.com For loxapine and its metabolites, cation-exchange SPE has been shown to be an effective extraction method from human plasma. researchgate.netnih.gov

Due to the hydrophilic nature of glucuronides, their direct extraction can be challenging. researchgate.net An alternative approach is enzymatic hydrolysis, which cleaves the glucuronic acid moiety, allowing for the quantification of the parent aglycone. researchgate.net This indirect method relies on the use of β-glucuronidase enzymes. researchgate.net

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the enzyme source, temperature, pH, and incubation time. nih.govsigmaaldrich.com Recombinant β-glucuronidases have demonstrated high efficiency, capable of quantitatively hydrolyzing some glucuronide conjugates within minutes at room temperature. nih.gov However, the hydrolysis of certain glucuronides can be challenging and may require optimization of reaction conditions. youtube.commdpi.com For example, the hydrolysis of codeine-6-glucuronide (B1240514) was found to be more efficient with a recombinant enzyme compared to those from other sources like Patella vulgata or Helix pomatia. researchgate.net

The following table summarizes key considerations for optimizing enzymatic hydrolysis.

ParameterConsiderationExampleReference
Enzyme SourceDifferent enzymes exhibit varying efficiencies for different glucuronides.Recombinant β-glucuronidase (e.g., B-One®) has shown high efficiency for several psychoactive drug glucuronides. nih.gov
TemperatureOptimizing temperature can enhance hydrolysis rates.Incubation at 55°C or 60°C is common, though some recombinant enzymes are effective at room temperature. nih.govsigmaaldrich.com
pHThe pH of the reaction buffer can significantly impact enzyme activity.A pH of 6.8 is often used for the hydrolysis of various drug glucuronides. nih.gov
Incubation TimeSufficient time is needed for complete hydrolysis.Can range from a few minutes to several hours depending on the enzyme and substrate. nih.govmdpi.com

Application of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful tool for metabolite profiling, enabling the identification and characterization of various metabolites of a parent drug in biological fluids. nih.gov For loxapine, HPLC-MS has been instrumental in identifying several metabolites in addition to the N-glucuronide, including hydroxylated derivatives and N-oxide forms. researchgate.netnih.gov

Metabolite profiling studies often utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which aids in the elucidation of elemental compositions of unknown metabolites. nih.gov The process typically involves comparing the metabolic profiles of dosed subjects or systems with control samples to identify drug-related components.

Utilization of Deuterated Internal Standards for Quantitative Accuracy

The use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis by LC-MS/MS. scispace.com A deuterated analog of the analyte, such as loxapine-d3 or loxapine-d8, is often used as an internal standard in assays for loxapine and its metabolites. nih.govcaymanchem.com

The SIL internal standard is added to the sample at the beginning of the sample preparation process and co-elutes with the analyte during chromatography. scispace.com Because it has nearly identical physicochemical properties to the analyte, it compensates for variability in sample extraction, matrix effects, and instrument response, leading to more reliable quantification. scispace.com The use of a deuterated internal standard has been shown to significantly improve the precision of LC-MS/MS methods. scispace.com

In Vitro Experimental Systems for Glucuronidation Studies

In vitro experimental systems are indispensable for investigating the specific enzymes responsible for the glucuronidation of drugs like loxapine. These systems allow for controlled studies of metabolic pathways without the complexities of a whole organism.

Culturing and Preparation of Recombinant UGT-Expressing Cell Systems

To identify the specific UDP-glucuronosyltransferase (UGT) enzymes involved in the formation of Loxapine N-Glucuronide, researchers utilize recombinant UGT-expressing cell systems. springernature.com These systems involve cells, such as insect cells or human cell lines, that have been genetically engineered to express a single, specific human UGT isoform. helsinki.firesearchgate.net

The preparation of these systems involves culturing the cells and then preparing cell homogenates or microsomal fractions that contain the active UGT enzyme. nih.govhelsinki.fi These preparations are then used in glucuronidation assays. nih.gov To ensure the full activity of the membrane-bound UGT enzymes is accessible to the substrate, the microsomal membranes are often treated with a pore-forming agent like alamethicin (B1591596). nih.govhelsinki.fi

By individually incubating loxapine with a panel of different recombinant UGT isoforms, it is possible to determine which enzymes are capable of catalyzing the formation of Loxapine N-Glucuronide. springernature.com This "reaction phenotyping" is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism. springernature.com Studies have implicated several UGT isoforms in the N-glucuronidation of various drugs, including UGT1A1, UGT1A3, UGT1A4, UGT2B7, and UGT2B10. researchgate.netpharmgkb.org

The table below lists UGT isoforms that are commonly investigated in drug glucuronidation studies.

UGT Isoform FamilyCommonly Studied IsoformsReference
UGT1AUGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT1A10 researchgate.netpharmgkb.org
UGT2BUGT2B7, UGT2B10, UGT2B15, UGT2B17 researchgate.net

Isolation and Application of Human Liver Microsomes for Metabolic Assays

The investigation of Loxapine N-Glucuronide Chloride formation relies heavily on in vitro models that accurately reflect human hepatic metabolism. nih.govresearchgate.net Human liver microsomes (HLMs) are a cornerstone of these studies. milecell-bio.comdls.com HLMs are vesicles formed from the endoplasmic reticulum of liver cells, isolated through differential centrifugation of homogenized liver tissue. milecell-bio.com They are rich in Phase I and Phase II drug-metabolizing enzymes, most notably the UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. milecell-bio.comdls.com

The application of HLMs in metabolic assays for loxapine involves incubating the parent drug with a suspension of microsomes. researchgate.net This in vitro system is advantageous due to its convenience, cost-effectiveness, and the high concentration of relevant enzymes, allowing for the study of specific metabolic pathways without the complexities of whole-cell systems. milecell-bio.comdls.com For loxapine, which undergoes N(+)-glucuronidation to form a quaternary ammonium-linked glucuronide, HLMs provide the necessary enzymatic machinery to replicate this metabolic step. nih.gov Researchers utilize HLMs to determine kinetic parameters of metabolite formation, identify the specific UGT isoforms involved, and screen for potential drug-drug interactions. milecell-bio.comresearchgate.net The use of pooled HLMs from multiple donors is a common practice to minimize the impact of inter-individual variability in enzyme expression and activity. milecell-bio.com

Optimization of Incubation Conditions for Glucuronidation Assays (e.g., Substrate Concentration Range, UDPGA Levels, Buffer Systems, Temperature, Incubation Time)

To achieve reliable and reproducible results in loxapine glucuronidation assays, the optimization of incubation conditions is critical. Each parameter can significantly influence the rate and extent of metabolite formation.

Substrate Concentration Range: The concentration of loxapine is varied to determine the enzyme kinetics, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). This typically involves testing a range of concentrations that bracket the expected Km value. nih.gov

UDPGA Levels: Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is the essential co-factor for the UGT enzymes, donating the glucuronic acid moiety. wikipedia.org Its concentration must be saturating to ensure it is not a rate-limiting factor in the reaction. youtube.com Deviations from standard Michaelis-Menten kinetics with respect to UDPGA concentration have been observed in some glucuronidation reactions, necessitating careful optimization. nih.gov

Buffer Systems: The pH of the incubation medium is crucial for optimal enzyme activity. Most UGT assays use a physiological pH of 7.4, typically maintained with a Tris-HCl buffer. mdpi.comnih.gov However, the optimal pH can be enzyme-specific and may range from 6.0 to 9.0. researchgate.netresearchgate.net

Temperature: Glucuronidation assays are generally conducted at a physiological temperature of 37°C to mimic in vivo conditions. nih.govresearchgate.net Temperature can significantly affect enzyme stability and activity, with higher temperatures potentially leading to enzyme denaturation over longer incubation times. researchgate.netnih.gov

Incubation Time: The reaction should be monitored over time to ensure that the formation of the glucuronide is in the linear range with respect to time. This is essential for accurate initial velocity measurements.

Additional components are often included to optimize the assay. Magnesium chloride (MgCl₂) is frequently added as it can stimulate enzyme activity. nih.govnih.gov The pore-forming peptide alamethicin is also commonly used to disrupt the microsomal membrane, overcoming the issue of enzyme latency and ensuring that UDPGA has unrestricted access to the UGT active sites within the microsomal lumen. youtube.commdpi.comnih.gov

Table 1: Optimized Incubation Conditions for a Typical Loxapine Glucuronidation Assay

Parameter Typical Condition Rationale
Microsomal Protein 0.1 - 1.0 mg/mL Provides sufficient enzyme concentration for detectable metabolite formation.
Loxapine Variable (e.g., 1-200 µM) To determine kinetic parameters (Km, Vmax).
UDPGA 3.5 - 5 mM Ensures co-factor is not rate-limiting. nih.govmdpi.com
Buffer 50 mM Tris-HCl, pH 7.4 Maintains physiological pH for optimal enzyme activity. mdpi.comnih.gov
Temperature 37°C Mimics physiological conditions. nih.govresearchgate.net
Incubation Time 0 - 120 min To ensure measurement of initial velocity within the linear range. mdpi.com
Alamethicin ~25-50 µg/mg protein Overcomes enzyme latency by permeabilizing the microsomal membrane. mdpi.comnih.gov
MgCl₂ ~1-10 mM Divalent cation that can stimulate UGT activity. nih.gov

| D-saccharic-1,4-lactone | ~4.4 mM | Inhibitor of β-glucuronidase activity, preventing back-conversion of the metabolite. youtube.commdpi.com |

Stability Assessment of Loxapine N-Glucuronide Under Various Experimental Storage and Processing Conditions

The stability of Loxapine N-Glucuronide is a critical factor for ensuring the accuracy of bioanalytical methods. Assessment involves subjecting the analyte to various conditions that it might encounter during sample collection, processing, and storage. A 2017 study established the stability of loxapine and four of its other metabolites in human plasma for up to 260 days when stored at -20°C. nih.gov While this study did not specifically include the N-glucuronide, it highlights the types of stability tests performed.

Forced degradation studies are also conducted to understand the degradation pathways of a compound. ijpsr.com These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light. ijpsr.com Loxapine succinate (B1194679), for instance, has been shown to degrade under acidic, alkaline, and oxidative conditions but remains stable under thermal and photolytic stress. ijpsr.com The stability of the N-glucuronide metabolite would be assessed under similar conditions. Acyl glucuronides are known to be particularly unstable, but N-glucuronides, especially quaternary ammonium-linked ones, may exhibit different stability profiles.

Table 2: Conditions for Stability Assessment of Loxapine N-Glucuronide

Condition Description Purpose
Freeze-Thaw Stability Analyte in plasma is frozen and thawed for multiple cycles (e.g., 3 cycles at -20°C and/or -70°C). Simulates conditions during sample retrieval and analysis.
Short-Term/Bench-Top Stability Analyte in plasma is kept at room temperature for a defined period (e.g., 4-24 hours). Assesses stability during sample processing.
Long-Term Stability Analyte in plasma is stored at low temperatures (e.g., -20°C or -70°C) for an extended period (e.g., months). Determines appropriate long-term storage conditions. nih.gov
Post-Preparative Stability Stability of the processed sample (e.g., in autosampler vials) is evaluated at a specific temperature for a certain duration. Ensures analyte does not degrade in the final extract prior to injection.

| Forced Degradation (Stress Testing) | Exposure to acid (e.g., HCl), base (e.g., NaOH), oxidation (e.g., H₂O₂), heat, and photolytic conditions. | Identifies potential degradation products and pathways. ijpsr.com |

Synthetic Strategies for this compound Reference Material

The availability of a pure, certified reference standard is essential for the quantitative analysis of this compound in biological matrices. Both chemical and enzymatic synthesis strategies can be employed to produce this material.

Chemical Synthesis Protocols for Derivatization and Quaternization

The chemical synthesis of this compound involves a multi-step process. Since the target is a quaternary ammonium (B1175870) glucuronide, the synthesis centers on the N-alkylation of the tertiary amine in the loxapine piperazine (B1678402) ring with a suitable glucuronic acid derivative.

A plausible synthetic route would begin with a protected form of glucuronic acid, such as a methyl ester with acetylated hydroxyl groups (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide). This protected glucuronyl bromide can then be reacted with loxapine. The reaction results in the quaternization of the N-methylpiperazine nitrogen, forming a quaternary ammonium salt. The final step involves the deprotection of the hydroxyl and carboxyl groups under basic or acidic conditions to yield the final this compound product. The synthesis of loxapine itself typically involves the cyclization of an intermediate like N-ethoxycarbonyl-2-(4-chlorophenoxy)aniline. gpatindia.com Late-stage chemical glucuronidation has proven successful for producing gram quantities of other N-glucuronide metabolites and would be a viable strategy here. hyphadiscovery.com

Enzymatic Synthesis Approaches for Improved Stereochemical Control and Efficiency

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing superior stereoselectivity and avoiding the need for extensive protection and deprotection steps. The formation of glucuronides involves a β-glycosidic bond, and enzymes ensure the correct stereochemistry is achieved. wikipedia.org

One common approach is microbial biotransformation. hyphadiscovery.com This involves screening a panel of microorganisms for their ability to metabolize loxapine to its N-glucuronide. hyphadiscovery.com Once a suitable strain is identified, the process can be scaled up in fermenters to produce significant quantities of the metabolite, which is then isolated and purified. hyphadiscovery.com Another method involves using cell fractions that are rich in UGT enzymes, such as human liver S9 fractions, which contain both microsomal and cytosolic enzymes. hyphadiscovery.com Recombinant UGT enzymes that are specifically identified as responsible for loxapine glucuronidation can also be used in an immobilized format to create a bioreactor for continuous synthesis, offering high efficiency and purity.

Purity Assessment and Certification Methods for Synthesized Compound

Regardless of the synthetic route, the final product must be rigorously analyzed to confirm its identity and purity before it can be used as a certified reference material.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary tool for assessing purity. nih.govijpsr.com The method is validated for specificity, linearity, accuracy, and precision. ijpsr.com Purity is typically determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirmation, ensuring the correct molecule has been synthesized. hyphadiscovery.com

Certification: For a reference material to be certified, its identity must be unequivocally confirmed, and its purity must be quantitatively determined. The process involves using validated analytical methods and often includes characterization by multiple independent techniques. A Certificate of Analysis (CoA) is issued with the reference standard, which documents its identity, purity value with an associated uncertainty, and recommendations for storage and handling. scbt.com This ensures the reliability and accuracy of analytical measurements in research and clinical settings.

Computational and Predictive Modeling in Loxapine N-Glucuronide Research

Computational and predictive modeling techniques are increasingly vital in modern drug metabolism research. For a compound like this compound, these in silico approaches offer powerful tools to understand its formation, variability, and enzymatic interactions without the need for extensive in vitro or in vivo experimentation at every stage. These models can simulate complex biological systems, predict metabolic fates, and elucidate the structural basis of enzyme-ligand interactions, thereby accelerating research and providing mechanistic insights. The following sections detail specific computational methodologies and their application to the study of loxapine glucuronidation.

Application of Non-Linear Mixed-Effects Modeling (NONMEM) for Population Metabolic Studies

Non-Linear Mixed-Effects Modeling (NONMEM) is a powerful statistical software package widely used in population pharmacokinetic (PK) and pharmacodynamic (PD) analysis. patsnap.com It is particularly suited for analyzing sparse data, such as that collected from patient populations in a clinical setting, to understand the sources of variability in drug metabolism and response. patsnap.com

In the context of this compound, NONMEM could be instrumental in quantifying the population-level variability in the glucuronidation of loxapine. Loxapine's metabolism is complex, involving multiple pathways, including hydroxylation by cytochrome P450 (CYP) enzymes (CYP1A2, CYP3A4, CYP2D6) and N-oxidation, in addition to glucuronidation. nih.gov Population pharmacokinetic studies have characterized the disposition of loxapine and its primary metabolites, such as 8-hydroxyloxapine (B195979) and amoxapine (B1665473), but a detailed population model focusing specifically on the N-glucuronide pathway is a key area for further research. nih.govpsychiatrist.comnih.gov

A population metabolic model for Loxapine N-Glucuronide using NONMEM would involve several key steps:

Data Collection : Gathering plasma concentration-time data for both the parent drug, loxapine, and its metabolite, Loxapine N-Glucuronide, from a population of individuals. Covariate information such as age, sex, genetics (e.g., UGT polymorphisms), and co-medications would also be collected.

Model Building : A structural pharmacokinetic model would be developed to describe the time course of loxapine and its N-glucuronide metabolite. This would typically be a compartmental model representing the absorption, distribution, metabolism, and elimination of the compounds. nih.gov The model would include a specific parameter for the metabolic clearance of loxapine to Loxapine N-Glucuronide.

Variability Analysis : NONMEM would be used to estimate not only the typical values for metabolic parameters in the population (fixed effects) but also the inter-individual variability (random effects). cuhk.edu.hk For example, it could quantify how much the rate of N-glucuronide formation varies from person to person.

Covariate Analysis : The influence of patient-specific factors (covariates) on the glucuronidation process would be investigated. For instance, the model could test whether genetic variations in UGT enzymes significantly predict an individual's capacity to form Loxapine N-Glucuronide.

The insights gained from such a NONMEM analysis would be critical for understanding factors that lead to different exposures of the Loxapine N-Glucuronide metabolite in the patient population.

Table 1: Example Structure of a NONMEM-Ready Dataset for Loxapine N-Glucuronide Population Analysis

IDTIMEAMTDVCMTRATEEVIDMDVUGT_GENOTYPE
1010.110111/1
11.25.32.001/1
11.2.13.001/1
14.15.82.001/1
14.5.53.001/1
2010.110111/28
21.18.92.001/28
21.1.43.001/28
24.10.12.001/28
24.3.23.001/28

This table is for illustrative purposes. ID=Subject Identifier; TIME=Time after dose (hr); AMT=Dose amount (mg); DV=Dependent Variable (Concentration ng/mL); CMT=Compartment (1=Dose, 2=Loxapine, 3=Loxapine N-Glucuronide); RATE=Infusion rate; EVID=Event ID; MDV=Missing DV; UGT_GENOTYPE=Example covariate.

In Silico Tools for Predicting UGT Substrate Specificity and Enzyme-Metabolite Interactions

Identifying which specific UDP-glucuronosyltransferase (UGT) enzymes are responsible for the formation of Loxapine N-Glucuronide is a critical step in its metabolic characterization. In silico tools provide a rapid and cost-effective first pass to predict UGT substrate specificity before undertaking more resource-intensive laboratory experiments. These computational methods leverage information about the structure of both the substrate (loxapine) and the various UGT enzymes.

The N-glucuronidation of drugs is primarily catalyzed by UGT1A3, UGT1A4, and UGT2B10. Given that loxapine is a tertiary amine, these enzymes are the most likely candidates for its glucuronidation. In silico approaches to predict this interaction can include:

Ligand-Based Virtual Screening: This method uses a collection of known substrates for a specific UGT enzyme to build a computational model. This model can then screen new compounds, like loxapine, to see how well they fit the substrate profile. For example, a database of known UGT1A4 substrates could be used to identify common structural features, which can then be used to query whether loxapine possesses these features.

Structural Similarity Searches: This involves comparing the 2D or 3D structure of loxapine to databases of compounds with known metabolic pathways. If loxapine is structurally similar to known substrates of a particular UGT enzyme, it increases the likelihood that it is also a substrate.

Machine Learning Models: Sophisticated models can be trained on large datasets of enzyme-substrate interactions. These models learn complex relationships between a molecule's chemical properties and its likelihood of being metabolized by a specific enzyme. Such a model could predict the probability of loxapine being a substrate for each of the major UGT isoforms.

A study on identifying selective substrates for UGT2B10 utilized in silico screening of a drug database as a first step. nih.gov A similar approach could be applied to loxapine, where its structure is computationally screened against models for UGT1A4, UGT2B10, and other relevant UGTs to generate a prioritized list of enzymes for subsequent experimental validation.

Table 2: In Silico Tools and Their Application in Predicting UGT-Loxapine Interactions

In Silico Tool/ApproachDescriptionApplication to Loxapine N-Glucuronide Research
Ligand-Based Screening Uses the structures of known UGT substrates to build a predictive model.Predict the likelihood of loxapine being a substrate for specific UGTs (e.g., UGT1A4, UGT2B10) based on shared features with known substrates.
Similarity Searching Compares the chemical structure of a query molecule to a database of known compounds.Identify known UGT substrates that are structurally similar to loxapine, suggesting a similar metabolic fate.
Machine Learning / QSAR Quantitative Structure-Activity Relationship models that correlate molecular descriptors with metabolic activity.Develop a predictive model to estimate the rate or likelihood of loxapine glucuronidation by various UGT isoforms.
Molecular Docking Simulates the binding of a ligand (loxapine) into the active site of a protein (UGT enzyme).(See section 5.4.3) Provides a structural hypothesis for how loxapine binds to a specific UGT, predicting binding affinity and pose.

Pharmacophore Modeling and Ligand Docking for UGT-Loxapine Interactions

To gain a more detailed, three-dimensional understanding of how loxapine interacts with the UGT enzyme that catalyzes its N-glucuronidation, researchers can employ pharmacophore modeling and ligand docking. These structure-based computational techniques are essential for visualizing and analyzing molecular interactions at an atomic level.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative charges) necessary for a molecule to bind to a specific biological target. In the context of UGTs, a pharmacophore model could be built based on a set of known substrates for a particular isoform (e.g., UGT1A4). This model would define the ideal spatial arrangement of chemical features for a UGT1A4 substrate. The structure of loxapine could then be mapped onto this pharmacophore to assess its fit. A good fit would strongly suggest that loxapine is a substrate for that enzyme.

Ligand Docking: Molecular docking is a computational simulation that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's active site. To study the UGT-loxapine interaction, a 3D structural model of the relevant UGT enzyme (obtained from X-ray crystallography or homology modeling) is required. The loxapine molecule is then computationally "docked" into the enzyme's active site.

The docking process involves two main components:

Sampling Algorithm: Explores a vast number of possible binding poses for loxapine within the UGT active site.

Scoring Function: Estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The results of a docking simulation can provide a detailed hypothesis of the interaction. It can show which amino acid residues in the UGT active site are forming key bonds with the loxapine molecule, stabilizing it in a position suitable for the glucuronic acid to be attached to the piperazine nitrogen. This provides a structural rationale for substrate specificity and can guide further experimental work, such as site-directed mutagenesis, to confirm the role of specific residues.

Table 3: Conceptual Steps for a Molecular Docking Study of the UGT1A4-Loxapine Interaction

StepDescriptionDetails
1. Target Preparation Obtain and prepare the 3D structure of the UGT1A4 enzyme.Use a crystal structure if available, or build a homology model based on a related template. Add hydrogen atoms and assign partial charges.
2. Ligand Preparation Generate a 3D conformation of the loxapine molecule.Optimize the geometry and assign charges. Allow for rotational flexibility of bonds.
3. Binding Site Definition Identify the active site of the UGT1A4 enzyme where loxapine is expected to bind.This is typically a pocket on the enzyme surface, often identified from co-crystallized ligands or known catalytic residues.
4. Docking Simulation Run the docking algorithm to place loxapine into the defined binding site in various orientations.Software like AutoDock, GOLD, or GNINA would be used to perform the simulation.
5. Pose Analysis & Scoring Analyze the resulting binding poses and their calculated binding affinity scores.The top-scoring poses are visually inspected to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

Future Research Directions and Unanswered Questions

Deeper Elucidation of Regulatory Mechanisms Governing UGT Expression and Activity

The formation of Loxapine (B1675254) N-Glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. However, the specific UGT isoforms responsible for this reaction and the mechanisms that regulate their expression and activity remain poorly defined. Future research should focus on identifying the specific UGTs involved, which could include isoforms known for their role in metabolizing other drugs, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. nih.gov

The expression of UGT genes is controlled by a complex network of transcriptional factors. nih.gov Key regulators include hepatocyte nuclear factors (HNFs), the aryl hydrocarbon receptor (AhR), and nuclear receptors like the constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), farnesoid X receptor (FXR), and liver X receptor (LXR). nih.govcolab.ws These factors can be influenced by various endogenous and exogenous compounds, leading to significant interindividual differences in metabolic capacity. For instance, CAR is known to induce UGT1A1, while PXR regulates the expression of UGT1A1, 1A3, 1A4, and 1A6. nih.gov Steroid hormones also act as regulators of UGT expression. nih.gov A deeper investigation into how these pathways specifically affect the UGTs that metabolize loxapine is warranted.

Advanced Mechanistic Studies on Glucuronidation at the Molecular Level

Detailed mechanistic studies at the molecular level are essential to understand the kinetics of Loxapine N-Glucuronide formation. While it is known that glucuronidation is a primary metabolic pathway for many antipsychotics, there is a notable lack of information specifically on the N-glucuronidation of loxapine. nih.gov

Future studies should emulate research conducted on other antipsychotics, such as olanzapine (B1677200). For olanzapine, screening of individual UGT isoforms expressed in cell lines identified UGT1A4 and UGT2B10 as the key enzymes responsible for its glucuronidation. nih.gov Similar studies using HEK293 cell homogenates over-expressing individual UGT enzymes could precisely identify the catalysts for loxapine glucuronidation. nih.gov Determining kinetic parameters like the Michaelis-Menten constant (KM) and maximum velocity (Vmax) would clarify the efficiency of different UGT isoforms in this biotransformation, revealing which enzymes are most important for its formation. nih.gov

Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity

Robust and validated analytical methods are fundamental for accurately quantifying Loxapine N-Glucuronide Chloride in biological matrices. Current methods for loxapine itself include high-performance liquid chromatography (HPLC) with UV detection. For example, a validated HPLC-UV method for loxapine succinate (B1194679) uses a C8 column with a mobile phase of acetonitrile (B52724) and water. nih.gov

While effective for the parent drug, these methods may lack the sensitivity and specificity required for its metabolites, which are often present at lower concentrations. Although more complex techniques like liquid chromatography-mass spectrometry (LC-MS) exist, they can be time-consuming and costly. nih.gov There is a need to develop and validate novel, highly sensitive, and specific analytical techniques for this compound. This would facilitate more precise pharmacokinetic studies and enable a better understanding of its formation and elimination.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Metabolic Profiling

The integration of "omics" technologies, particularly metabolomics and proteomics, offers a powerful approach to achieving a comprehensive understanding of loxapine metabolism. nih.gov Metabolomics, the large-scale study of small molecules, can provide a global snapshot of the metabolic changes induced by a drug. mdpi.com This can help uncover novel metabolic pathways and identify biomarkers associated with treatment response and side effects. nih.gov

Untargeted metabolomics can provide a broad, unbiased analysis of a wide range of metabolites, while targeted approaches can precisely quantify specific known metabolites with high sensitivity. mdpi.com For other antipsychotics, metabolomic profiling has begun to reveal changes in amino acids, biogenic amines, and lipid pathways. nih.gov Applying these technologies to loxapine could identify the complete profile of its metabolites, including Loxapine N-Glucuronide, and clarify the metabolic consequences of its administration. This approach holds transformative potential for understanding disease mechanisms and moving towards personalized medicine. mdpi.com

Systematic Synthesis of Existing Literature and Identification of Critical Research Gaps (e.g., via PRISMA-guided reviews)

While systematic reviews on the clinical efficacy and various formulations of loxapine exist, a critical research gap remains regarding its metabolic pathways. nih.govresearchgate.netjournaljpri.com Existing reviews have synthesized data from databases like PubMed, Scopus, and Web of Science to evaluate loxapine's clinical profile but have also highlighted the lack of information on its N-glucuronidation pathway. nih.govjournaljpri.com

A future systematic review, guided by the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) framework, should be conducted with a specific focus on the metabolism and pharmacokinetics of loxapine. Such a review would systematically collate all available data on Loxapine N-Glucuronide, formally identify the gaps in the current knowledge base, and provide a clear evidence-based direction for future research priorities.

Exploration of Potential for Drug-Drug Interactions Mediated by Loxapine N-Glucuronide Formation or Inhibition

Drug-drug interactions (DDIs) pose a significant clinical concern. While numerous DDIs have been identified for loxapine, they are often attributed to pharmacodynamic effects, such as additive central nervous system depression, or interactions with the cytochrome P450 (CYP) enzyme system. drugs.comdrugbank.commedscape.com

There is a significant need to investigate DDIs specifically mediated by the glucuronidation pathway. The formation of Loxapine N-Glucuronide can be either inhibited or induced by co-administered drugs, altering loxapine exposure and potentially impacting efficacy and safety. dntb.gov.ua For example, certain drugs are known inhibitors of specific UGT enzymes, and their co-administration could lead to increased plasma concentrations of loxapine. Conversely, other drugs can induce UGT expression, potentially leading to decreased loxapine exposure. A systematic investigation into which drugs affect the UGT enzymes responsible for loxapine glucuronidation is a critical and underexplored area of research.

Q & A

Q. How is Loxapine N-Glucuronide Chloride structurally characterized, and what analytical methods are recommended for its identification?

this compound is a phase II metabolite of loxapine, formed via glucuronidation. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, complemented by high-resolution mass spectrometry (HRMS) to confirm molecular mass and chloride adduct formation . For routine identification, reverse-phase HPLC with UV detection (λ = 254 nm) is sufficient, but LC-MS/MS is preferred for specificity in biological matrices due to interference risks from endogenous compounds .

Q. What experimental protocols are used to synthesize this compound in vitro?

Synthesis involves incubating loxapine with human liver microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT 1A4) in the presence of uridine 5'-diphosphoglucuronic acid (UDPGA). Optimization requires pH 7.4 buffers, 37°C incubation, and NADPH-regenerating systems to stabilize enzymatic activity . Post-reaction, liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction (SPE) isolates the metabolite, followed by purity validation via thin-layer chromatography (TLC) .

Q. How is this compound quantified in plasma samples?

Quantification employs LC-MS/MS with deuterated internal standards (e.g., loxapine-d8) to correct for matrix effects. Calibration curves (1–1000 ng/mL) are validated for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%). Stability studies under freeze-thaw cycles (-80°C to 25°C) and benchtop conditions (4–24 hours) are critical to ensure analyte integrity .

Advanced Research Questions

Q. What are the conflicting findings regarding the enzymatic specificity of Loxapine N-Glucuronide formation, and how can these contradictions be resolved?

Evidence suggests UGT 1A4 is the primary enzyme responsible for loxapine glucuronidation, but contradictory reports indicate negligible activity in recombinant UGT 1A3/1A4 systems under certain pH conditions . To resolve this, researchers should:

  • Compare activity across isoforms using kinetic parameters (Km, Vmax).
  • Validate pH dependencies (5.5–7.4) to assess stability of the N-glucuronide, as acid-labile conjugates may degrade during analysis, leading to false negatives .
  • Use siRNA knockdown in hepatocytes to confirm isoform contributions .

Q. How does the acid-labile nature of this compound impact urinary excretion studies, and what methodological adjustments are required?

N-glucuronides are prone to hydrolysis in acidic urine (pH < 6.0), leading to underestimation of renal excretion. To mitigate this:

  • Stabilize urine samples with phosphate buffers (pH 7.0–7.5) immediately post-collection.
  • Quantify both intact glucuronide and free loxapine to calculate hydrolysis rates.
  • Use tandem mass spectrometry to distinguish between enzymatic hydrolysis and artifactual degradation during storage .

Q. What in silico models predict the pharmacokinetic behavior of this compound, and how do they align with in vivo data?

Physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus®) simulate hepatic glucuronidation and renal clearance. Key parameters include:

  • LogP (partition coefficient) of loxapine (2.1) and its glucuronide (-1.8).
  • Plasma protein binding (loxapine: 95%; glucuronide: 60%).
    Discrepancies between predicted and observed AUC(0–24h) values often arise from underestimating enterohepatic recirculation. Validation requires crossover studies with bile-duct cannulated animal models .

Data Contradiction Analysis

Q. Why do some studies report high inter-individual variability in Loxapine N-Glucuronide formation, and how can this be addressed experimentally?

Variability stems from genetic polymorphisms (e.g., UGT 1A4*3 allele) and environmental factors (e.g., co-administration of UGT inhibitors like valproic acid). Experimental solutions include:

  • Genotyping participants for UGT 1A4 variants.
  • Conducting inhibition assays with known UGT inhibitors to identify drug-drug interactions.
  • Stratifying pharmacokinetic data by CYP2D6 metabolizer status, as loxapine is also metabolized oxidatively .

Q. How do stability studies resolve discrepancies in reported half-lives of this compound?

Literature half-lives range from 2–8 hours due to differences in storage conditions. Stability protocols must standardize:

  • Temperature (-80°C vs. -20°C).
  • Buffer composition (phosphate vs. Tris).
  • Light exposure (amber vials vs. clear glass).
    Accelerated stability testing (40°C/75% RH for 14 days) under ICH guidelines can predict long-term degradation pathways .

Methodological Best Practices

  • Sample Preparation: Use SPE over protein precipitation to enhance recovery of polar glucuronides .
  • Enzyme Kinetics: Calculate intrinsic clearance (CLint) using substrate depletion assays rather than metabolite formation rates to avoid underestimation .
  • Data Reporting: Adhere to NIH guidelines for preclinical studies, including detailed descriptions of animal models, dosing regimens, and statistical methods (e.g., ANOVA with Tukey post hoc tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.